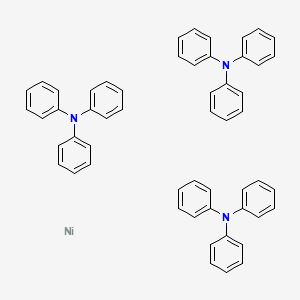

Tris(triphenylphosphine) nickel(0)

概要

説明

Tris(triphenylphosphine)nickel(0) is a chemical compound synthesized by the reaction of an acetonitrile solution with nickel chloride and triphenylphosphine . It is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether .

Synthesis Analysis

The standard preparation of Tris(triphenylphosphine)nickel(0) involves the reduction of Nickel (II) Chloride with Zinc dust in the presence of Triphenylphosphine . Anhydrous NiCl2 was refluxed with PPh3 in acetonitrile for 1 hour. After cooling to room temperature, zinc dust was added and the mixture was stirred under nitrogen overnight .Chemical Reactions Analysis

Tris(triphenylphosphine)nickel(0) can be used to synthesize halides from alkene precursors and has been shown to react with radical species at the rate of 2.02 x 10 mol-1 dm3 s-1 . This compound is used for preparative reactions and kinetics experiments due to its zerovalent nature and high reaction rate .Physical And Chemical Properties Analysis

Tris(triphenylphosphine)nickel(0) has a molecular weight of 794.6 g/mol . It has a melting point of 124–126°C . It is soluble in toluene, benzene, DMF, DMA, Et2O, THF, HMPA .科学的研究の応用

Catalysis in Coupling Reactions

Tris(triphenylphosphine) nickel(0) serves as a catalyst in coupling reactions involving organic halides and organometallic compounds . These reactions are fundamental in creating complex organic molecules, which are essential in pharmaceuticals, agrochemicals, and materials science.

Cyclooligomerization of Cumulenes

The compound is used in the cyclooligomerization of cumulenes . This process is crucial for synthesizing cyclic and polycyclic compounds, which have applications ranging from materials science to bioactive molecules.

Hydrocyanation of Alkenes and Alkynes

Hydrocyanation is the addition of hydrogen cyanide to alkenes and alkynes, and Tris(triphenylphosphine) nickel(0) acts as a catalyst for this reaction . The resulting nitriles are important intermediates in the production of pharmaceuticals, synthetic fibers, and resins.

Styrene Dimerization

This compound also catalyzes the dimerization of styrene . Dimerized styrene is a precursor to various industrial polymers and resins, highlighting its significance in polymer chemistry.

Mechanistic Studies in Nickel Catalysis

Tris(triphenylphosphine) nickel(0) is used to study the mechanisms of nickel catalysis, particularly in reactions with organohalides . Understanding these mechanisms is vital for developing more efficient and selective catalytic processes.

Ligand Effects on Reactivity

Research involving Tris(triphenylphosphine) nickel(0) includes exploring the effects of ligands on the reactivity and selectivity of nickel-catalyzed reactions . This knowledge is instrumental in tailoring catalysts for specific synthetic applications.

作用機序

Target of Action

Tris(triphenylphosphine) nickel(0) primarily targets organic halides and organometallic compounds . These compounds play a crucial role in various chemical reactions, serving as the starting point for the formation of new bonds.

Mode of Action

The interaction of Tris(triphenylphosphine) nickel(0) with its targets involves the formation of radical species . This compound reacts with chlorides to form these radical species, which have been shown to produce stereochemical products under certain conditions .

Biochemical Pathways

The primary biochemical pathway affected by Tris(triphenylphosphine) nickel(0) is the coupling reactions of organic halides and organometallic compounds . Additionally, this compound is also involved in the cyclooligomerization of cumulenes . The downstream effects of these pathways include the formation of new chemical bonds and the synthesis of complex molecules.

Pharmacokinetics

It’s important to note that this compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether . This solubility profile can impact its bioavailability and distribution within a system.

Result of Action

The result of Tris(triphenylphosphine) nickel(0)'s action is the formation of new chemical bonds and the synthesis of complex molecules . By acting as a catalyst, it facilitates the coupling reactions of organic halides and organometallic compounds, leading to the production of stereochemical products .

Action Environment

The action of Tris(triphenylphosphine) nickel(0) can be influenced by various environmental factors. For instance, the presence of chlorides is necessary for the formation of radical species . Additionally, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Safety and Hazards

Tris(triphenylphosphine)nickel(0) is highly oxygen sensitive and special inert-atmosphere techniques must be used . It should be stored at 0°C . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

特性

IUPAC Name |

N,N-diphenylaniline;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJMRLVALBNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45N3Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733783 | |

| Record name | N,N-Diphenylaniline--nickel (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(triphenylphosphine) nickel(0) | |

CAS RN |

25136-46-3 | |

| Record name | N,N-Diphenylaniline--nickel (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

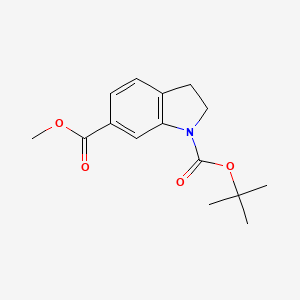

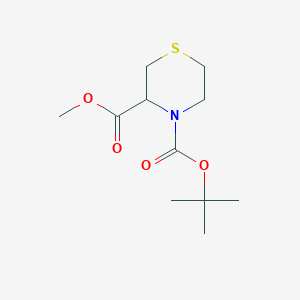

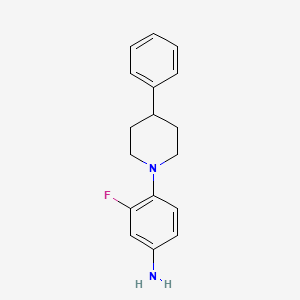

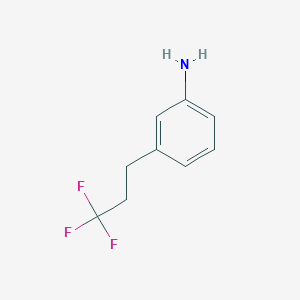

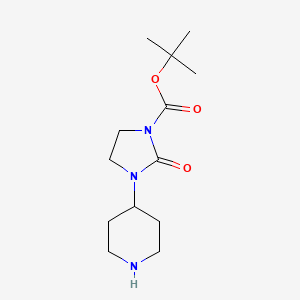

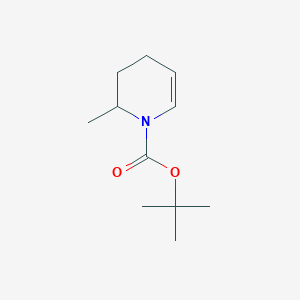

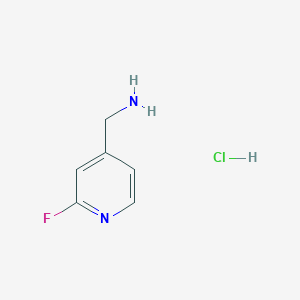

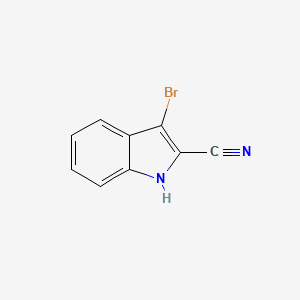

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tris(triphenylphosphine)nickel(0) interact with aryl halides, and what are the downstream effects?

A1: Tris(triphenylphosphine)nickel(0) undergoes oxidative addition with aryl halides (RC6H4X), a crucial step in various coupling reactions. [] This interaction involves the nickel center inserting itself into the carbon-halogen bond, forming a new organonickel species. This intermediate can then participate in further reactions, such as coupling with other molecules, enabling the formation of complex organic structures. Substituents on the aryl halide significantly influence the reaction rate, highlighting the importance of electronic effects in this process. []

Q2: What is the structural characterization of Tris(triphenylphosphine)nickel(0)?

A2: Tris(triphenylphosphine)nickel(0) is a coordination complex with the molecular formula Ni(P(C6H5)3)3 and a molecular weight of 588.27 g/mol. [] The 1H NMR spectrum in C6D6 exhibits multiplets at δ 7.67 and 7.13 ppm, corresponding to the phenyl protons of the triphenylphosphine ligands. The 31P NMR spectrum in C6D6 shows a signal at δ -22 ppm relative to (MeO)3PO, characteristic of the phosphorus atoms coordinated to the nickel center. []

Q3: Can you describe the catalytic properties and applications of Tris(triphenylphosphine)nickel(0)?

A3: Tris(triphenylphosphine)nickel(0) is a valuable catalyst in organic synthesis, particularly in coupling reactions. For instance, it efficiently catalyzes the coupling of bromoquinolines to produce biquinolines in high yields. [] The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps, showcasing the compound's ability to facilitate the formation of new carbon-carbon bonds.

Q4: What are the material compatibility and stability aspects of Tris(triphenylphosphine)nickel(0)?

A4: Tris(triphenylphosphine)nickel(0) is highly sensitive to oxygen and requires handling under inert atmosphere conditions using specialized techniques. [] It exhibits solubility in organic solvents like benzene, toluene, acetonitrile, and tetrahydrofuran. [] Storage at 0°C is recommended to maintain its stability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)

![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)